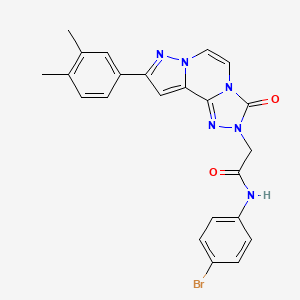
Chembl4524348
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chembl4524348 is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. Chembl4524348 belongs to the class of small molecules and is primarily used as a research tool for investigating the biological processes involved in disease development and progression.
Aplicaciones Científicas De Investigación
Overview of ChEMBL Database
ChEMBL is an open-access, large-scale bioactivity database that integrates data from medicinal chemistry literature, neglected disease screening, crop protection, drug metabolism, and bioactivity data from patents. It enables the exploration of drug discovery data through web interfaces, RDF distribution, data downloads, and RESTful web services. This database is instrumental in identifying chemical scaffolds active against specific targets, de-convoluting phenotypic assay targets, and understanding safety liabilities in both human health research and crop protection fields (Gaulton et al., 2016).
Integration of Diverse Bioactivity Data
ChEMBL's inclusion of a wide range of bioactivity data, such as binding, functional, and ADMET information for numerous compounds, has significantly contributed to the fields of chemical biology and drug discovery. The manual abstraction and curation of data from primary literature ensure the database's utility across various research problems. Currently, ChEMBL contains millions of bioactivity measurements, facilitating access to valuable chemical biology data through its web-based interface and services (Gaulton et al., 2011).
Streamlining Drug Discovery Data Access
The ChEMBL web services provide streamlined access to standardized bioactivity, molecule, target, and drug data. This has improved programmatic access to ChEMBL data, significantly benefiting drug discovery and chemical biology research. The concurrent development of utility services for commonly used cheminformatics methods further enhances the research workflow, making ChEMBL a critical resource for developing applications relevant to drug discovery (Davies et al., 2015).
Enhancements and New Features
Continuous improvements and the introduction of new features, such as the annotation of assays and targets using ontologies, inclusion of clinical candidate targets and indications, and the addition of metabolic pathways for drugs, have expanded ChEMBL's utility. These enhancements facilitate the exploration of drug discovery pathways and structural alerts, providing a comprehensive view of the drug development process (Gaulton et al., 2016).
Broadening Applicability for Crop Protection Research
The addition of an extensive dataset of bioactivity data related to insecticidal, fungicidal, and herbicidal compounds and assays broadens ChEMBL's applicability beyond human health to include crop protection research. This initiative allows for the identification of active chemical scaffolds against agricultural pests and diseases, demonstrating ChEMBL's versatility in supporting a wide range of scientific inquiries (Gaulton et al., 2015).
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN6O2/c1-14-3-4-16(11-15(14)2)19-12-20-22-27-30(23(32)28(22)9-10-29(20)26-19)13-21(31)25-18-7-5-17(24)6-8-18/h3-12H,13H2,1-2H3,(H,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKKULLCAXSLQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN4C(=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Br)C3=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-[11-(3,4-dimethylphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




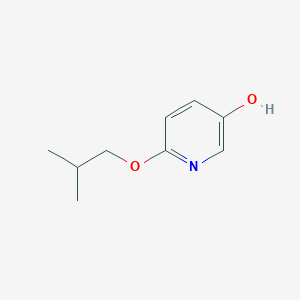


![4-[(1-Methylpyrazol-3-yl)methyl]morpholine](/img/structure/B2934877.png)
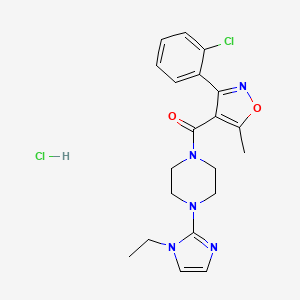

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-phenylbenzenesulfonamide](/img/structure/B2934884.png)
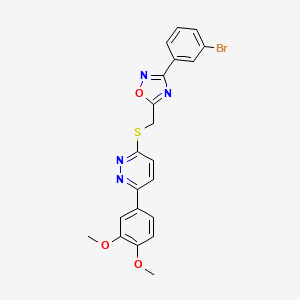
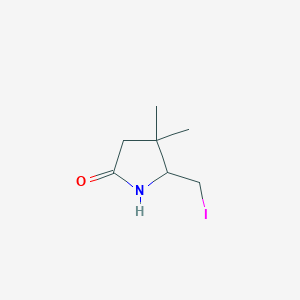
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2934888.png)
